molecular formula C13H15N3O7 B12616623 D-Alanyl-O-(4-nitrobenzoyl)-L-serine CAS No. 921933-83-7

D-Alanyl-O-(4-nitrobenzoyl)-L-serine

Cat. No.: B12616623
CAS No.: 921933-83-7
M. Wt: 325.27 g/mol
InChI Key: KAJGRIHIBWYJNM-XCBNKYQSSA-N
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Description

D-Alanyl-O-(4-nitrobenzoyl)-L-serine: is a synthetic compound that combines the amino acids D-alanine and L-serine with a 4-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with D-alanine and L-serine.

    Protection of Functional Groups: The amino and hydroxyl groups of the amino acids are protected to prevent unwanted reactions.

    Coupling Reaction: The protected D-alanine is coupled with the protected L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of 4-Nitrobenzoyl Group: The 4-nitrobenzoyl group is introduced through an esterification reaction using 4-nitrobenzoyl chloride.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: D-Alanyl-O-(4-aminobenzoyl)-L-serine.

    Hydrolysis: D-Alanine, L-serine, and 4-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in studies of enzyme-substrate interactions.

Medicine:

  • Explored for its potential as a drug candidate.
  • Studied for its effects on biological pathways and cellular processes.

Industry:

  • Potential applications in the development of new materials.
  • Used in the synthesis of specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound may interact with specific enzymes or receptors in biological systems.
  • The nitro group can undergo reduction, leading to the formation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

    D-Alanyl-L-serine: Lacks the 4-nitrobenzoyl group, making it less reactive in certain chemical reactions.

    L-Alanyl-O-(4-nitrobenzoyl)-L-serine: Similar structure but with L-alanine instead of D-alanine, which can affect its biological activity.

Uniqueness:

  • The presence of both D-alanine and L-serine provides unique stereochemical properties.
  • The 4-nitrobenzoyl group adds reactivity and potential for further functionalization.

Properties

CAS No.

921933-83-7

Molecular Formula

C13H15N3O7

Molecular Weight

325.27 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-nitrobenzoyl)oxypropanoic acid

InChI

InChI=1S/C13H15N3O7/c1-7(14)11(17)15-10(12(18)19)6-23-13(20)8-2-4-9(5-3-8)16(21)22/h2-5,7,10H,6,14H2,1H3,(H,15,17)(H,18,19)/t7-,10+/m1/s1

InChI Key

KAJGRIHIBWYJNM-XCBNKYQSSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)N

Origin of Product

United States

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